molecular formula C9H14N2 B3051237 2,3-Dimethyl-5-propylpyrazine CAS No. 32262-98-9

2,3-Dimethyl-5-propylpyrazine

Cat. No.: B3051237
CAS No.: 32262-98-9
M. Wt: 150.22 g/mol
InChI Key: RHCYSZMTNWMCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-5-propylpyrazine is an organic compound with the molecular formula C₉H₁₄N₂. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms. This compound is known for its distinctive odor and is often found in various food products, contributing to their flavor profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-propylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-butanedione with 1,3-diaminopropane under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrazine ring.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation products depend on the reaction conditions and the specific oxidizing agent used.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically reduce the pyrazine ring to form dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for pyrazines. Halogenation, nitration, and alkylation are examples of substitution reactions that this compound can undergo.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products:

Scientific Research Applications

2,3-Dimethyl-5-propylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its role in biological systems, particularly in the context of its odor and flavor properties. It is also investigated for its potential as a biomarker for certain foods.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the flavor and fragrance industry to enhance the sensory properties of food products.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-propylpyrazine involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .

Comparison with Similar Compounds

    2,3-Dimethylpyrazine: Similar structure but lacks the propyl group.

    2,5-Dimethylpyrazine: Differs in the position of the methyl groups.

    2,3,5-Trimethylpyrazine: Contains an additional methyl group compared to 2,3-Dimethyl-5-propylpyrazine.

Uniqueness: this compound is unique due to the presence of the propyl group at the 5-position, which significantly influences its odor and flavor properties. This structural feature distinguishes it from other pyrazines and contributes to its specific applications in the flavor and fragrance industry .

Properties

IUPAC Name

2,3-dimethyl-5-propylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-4-5-9-6-10-7(2)8(3)11-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCYSZMTNWMCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(C(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334395
Record name 2,3-Dimethyl-5-propylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32262-98-9
Record name 2,3-Dimethyl-5-propylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32262-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-5-propylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-5-propylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-5-propylpyrazine
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-5-propylpyrazine
Reactant of Route 3
Reactant of Route 3
2,3-Dimethyl-5-propylpyrazine
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-5-propylpyrazine
Reactant of Route 5
Reactant of Route 5
2,3-Dimethyl-5-propylpyrazine
Reactant of Route 6
Reactant of Route 6
2,3-Dimethyl-5-propylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.